7-bromo-N-phenyl-1-benzoxepine-4-carboxamide
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Overview
Description
7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide is a chemical compound belonging to the benzoxepine family. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 7th position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-phenyl-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an aminophenol and an appropriate alkyne.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxepine derivatives.
Scientific Research Applications
7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to benzodiazepine receptors in the central nervous system, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux . This interaction leads to sedative-hypnotic effects, making it a potential candidate for the development of new anxiolytic and anticonvulsant drugs.
Comparison with Similar Compounds
7-Bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide: This compound has a fluorine atom instead of a phenyl group, which may alter its biological activity.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: This compound is structurally similar but contains an amino group and a benzodiazepine ring.
Uniqueness: 7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with benzodiazepine receptors and modulate GABA activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-bromo-N-phenyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C17H12BrNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h1-11H,(H,19,20) |
InChI Key |
MEGZCXXTCSZNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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